molecular formula C9H7F2NO2 B13210437 5,7-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid

5,7-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B13210437
M. Wt: 199.15 g/mol
InChI Key: XJWPPUMZMBPWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid is a derivative of indole, a fundamental scaffold in many biologically active molecules. Indole derivatives are known for their diverse applications in pharmaceuticals and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 5,7-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid, can be achieved through various methods. One such method is the carboxylic acid catalyzed three-component aza-Friedel-Crafts reaction, which allows for the formation of 3-substituted indoles in water. Another common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated or nitro-substituted indole derivatives .

Scientific Research Applications

5,7-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5,7-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2,3-dihydro-1H-indole-2-carboxylic acid
  • 7-Fluoro-2,3-dihydro-1H-indole-2-carboxylic acid
  • 5,7-Difluoro-3-methyl-1H-indole-2-carboxylic acid

Uniqueness

5,7-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to the presence of two fluorine atoms at positions 5 and 7, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives . This unique structural feature makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H7F2NO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1,3,7,12H,2H2,(H,13,14)

InChI Key

XJWPPUMZMBPWOZ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=C(C=C2F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.